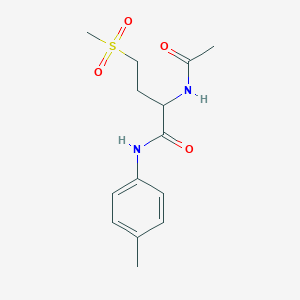

2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide

Description

Propriétés

IUPAC Name |

2-acetamido-N-(4-methylphenyl)-4-methylsulfonylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-10-4-6-12(7-5-10)16-14(18)13(15-11(2)17)8-9-21(3,19)20/h4-7,13H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVNGGJMDHROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide typically involves multi-step organic reactions. One possible synthetic route could start with the acylation of 4-(methylsulfonyl)butanoic acid with acetic anhydride to form 2-acetamido-4-(methylsulfonyl)butanoic acid. This intermediate can then be coupled with p-toluidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The acetamido group can be reduced to form amine derivatives.

Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide with three classes of analogs: thiazolidinone derivatives, phenoxy-substituted butanamides, and psychoactive acetamido-butanamides.

Thiazolidinone Derivatives (e.g., Compound 12a)

- Structure: (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) shares the N-(p-tolyl)acetamide moiety but replaces the methylsulfonyl group with a thiazolidinone-indolinone hybrid system .

- Key Differences: The thiazolidinone ring introduces additional hydrogen-bonding sites, enhancing solubility in polar solvents. The indolinone group may confer fluorescence properties, useful in analytical detection.

- Research Findings: Thiazolidinone derivatives are often explored for anticancer and anti-inflammatory activities due to their ability to modulate kinase enzymes .

Phenoxy-Substituted Butanamides (e.g., Compounds m, n, o)

- Structure: These compounds (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) feature complex stereochemistry and phenoxy-acetamido substituents instead of methylsulfonyl groups .

- Hydroxy and tetrahydropyrimidinyl groups add hydrogen-bonding and conformational rigidity.

- Research Context : Such compounds are typically investigated as opioid receptor modulators, with stereochemistry critical to binding affinity .

Psychoactive Acetamido-Butanamides (e.g., 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide)

- Structure : This analog substitutes the methylsulfonyl group with a 4-chlorophenylacetamido group and lacks the p-tolyl moiety .

- Simplified structure may reduce metabolic stability compared to the methylsulfonyl variant.

- Research Findings : Identified as a new psychoactive substance (NPS) in Spain, this compound exhibits µ-opioid receptor agonism, highlighting the role of acetamido-butanamide scaffolds in illicit drug design .

Comparative Data Table

Critical Analysis of Structural and Functional Trends

- Methylsulfonyl vs. Thiazolidinone: The methylsulfonyl group in the target compound may improve metabolic stability compared to the hydrolytically labile thiazolidinone ring in 12a .

- Aromatic Substitutents: The p-tolyl group’s electron-donating methyl could enhance π-π stacking interactions in receptor binding, whereas chloro or phenoxy groups in analogs prioritize lipophilicity .

- Stereochemical Complexity: Phenoxy-substituted butanamides (m, n, o) demonstrate that stereochemistry significantly impacts opioid activity, a factor unexplored in the target compound’s current literature .

Activité Biologique

2-Acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide is a synthetic organic compound with potential biological activities. This compound, characterized by its unique functional groups, has garnered attention in medicinal chemistry for its possible therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following components:

- Acetamido group : Contributes to the compound's solubility and interaction with biological targets.

- Methylsulfonyl group : Imparts unique reactivity and potential biological effects.

- p-Tolyl group : Enhances lipophilicity, impacting absorption and distribution in biological systems.

The biological activity of this compound may involve interactions with various biomolecules, including enzymes and receptors. Specific mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.

- Interaction with Receptors : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Biological Activity Studies

Research into the biological activities of this compound has revealed promising results:

Anti-inflammatory Activity

Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties. The presence of the methylsulfonyl group is thought to contribute to this activity by inhibiting pro-inflammatory mediators.

Antimicrobial Properties

Research has suggested potential antimicrobial effects against various pathogens. The acetamido and p-tolyl groups may enhance the compound's ability to penetrate microbial membranes.

Case Study: In Vitro Evaluation

A study evaluated the compound's biological activity through in vitro assays, measuring its effects on cell viability and enzyme inhibition. The results indicated a dose-dependent response in inhibiting specific enzymes associated with inflammation.

| Concentration (µM) | Cell Viability (%) | Enzyme Inhibition (%) |

|---|---|---|

| 10 | 85 | 30 |

| 25 | 70 | 50 |

| 50 | 55 | 70 |

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Acylation of 4-(methylsulfonyl)butanoic acid with acetic anhydride.

- Coupling with p-toluidine under controlled conditions.

This compound serves as a building block for developing more complex molecules in medicinal chemistry, particularly in the design of anti-inflammatory and antimicrobial agents.

Q & A

Q. What experimental methods are recommended to confirm the structural integrity and purity of 2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl, acetamido), and high-resolution mass spectrometry (HRMS) to validate molecular weight. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is recommended, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .

Q. How can researchers design a synthetic route for this compound?

- Methodological Answer : Start with a retrosynthetic analysis focusing on the acetamido and sulfonyl moieties. A plausible route involves:

- Step 1 : Coupling p-toluidine with a protected butanamide precursor via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt).

- Step 2 : Introduce the methylsulfonyl group via oxidation of a thioether intermediate using m-CPBA or H₂O₂ in acetic acid.

- Step 3 : Purify intermediates using mass-directed preparative LC to ensure regiochemical fidelity .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states. Use cheminformatics tools to analyze solvent effects (e.g., COSMO-RS) and predict optimal conditions (e.g., solvent polarity, temperature). Pair computational data with high-throughput experimentation (HTE) to validate predictions, reducing trial-and-error cycles by >50% .

Q. How should researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls).

- Step 2 : Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency variability.

- Step 3 : Use molecular docking (e.g., AutoDock Vina) to assess target binding affinity discrepancies. Cross-reference with transcriptomic or proteomic datasets to identify off-target interactions .

Q. What statistical approaches are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Apply multivariate analysis (e.g., partial least squares regression, PLS-R) to correlate structural descriptors (e.g., Hammett σ, logP) with bioactivity. Use cluster analysis to group derivatives by functional group contributions. Validate models with leave-one-out cross-validation (LOOCV) and external test sets .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

- Methodological Answer :

- Step 1 : Conduct kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps.

- Step 2 : Optimize solvent systems using Hansen solubility parameters to improve yield during crystallization.

- Step 3 : Implement continuous flow chemistry for exothermic steps (e.g., sulfonation) to enhance safety and reproducibility .

Data Analysis and Interpretation

Q. What methodologies are recommended for reconciling conflicting spectroscopic data in structural characterization?

- Methodological Answer :

- Step 1 : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Step 2 : Compare experimental IR spectra with simulated spectra (e.g., using Gaussian 16) to confirm functional group assignments.

- Step 3 : Employ X-ray crystallography for unambiguous confirmation of stereochemistry and crystal packing effects .

Q. How can researchers design experiments to explore the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Step 1 : Use CRISPR-Cas9 gene editing to create knockout cell lines of hypothesized targets (e.g., kinases, GPCRs).

- Step 2 : Perform thermal shift assays (TSA) to monitor protein-ligand binding stability.

- Step 3 : Integrate metabolomics (LC-MS) to track downstream metabolic perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.